molecular formula C7H6BrF3N2S B14050326 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14050326
M. Wt: 287.10 g/mol
InChI Key: ZCEBTEFKAJVEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is a specialized aromatic hydrazine derivative serving as a versatile building block in medicinal chemistry and organic synthesis. Its primary research value lies in its application as a precursor for the synthesis of nitrogen-containing heterocycles, such as indoles and pyrazoles, which are privileged scaffolds in drug discovery. The compound features two highly reactive sites: the nucleophilic hydrazine group, which can undergo condensation with carbonyls to form hydrazones or participate in cyclization reactions like the Fischer indole synthesis, and the aromatic bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, for introducing structural diversity. The trifluoromethylthio (SCF3) group is a key pharmacophore known to significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, making it a valuable moiety in the design of bioactive molecules. Consequently, this reagent is instrumental in constructing complex molecular architectures for applications in high-throughput screening, the development of receptor ligands, and the exploration of new chemical space in agrochemical and pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H6BrF3N2S

Molecular Weight

287.10 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6BrF3N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2

InChI Key

ZCEBTEFKAJVEON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)Br)NN

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -20°C to 100°C).

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

(a) 1-(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine ()
  • Molecular Formula : C₇H₆BrF₃N₂
  • Molecular Weight : 255.04 g/mol
  • Key Differences :
    • Bromo at position 2 instead of 3.
    • Trifluoromethyl (-CF₃) replaces trifluoromethylthio (-SCF₃).
  • Impact :
    • The 2-bromo substitution may hinder electrophilic aromatic substitution due to steric effects.
    • Absence of sulfur reduces molecular weight and alters electronic properties (e.g., weaker electron-withdrawing effect compared to -SCF₃) .
(b) 1-(3-Bromo-4-fluorophenyl)hydrazine ()
  • Molecular Formula : C₇H₈BrFN₂
  • Molecular Weight : 219.05 g/mol
  • Key Differences :
    • Fluorine at position 4 instead of trifluoromethylthio at position 4.
  • Impact :
    • Fluorine’s smaller size and high electronegativity increase polarity but reduce steric hindrance.
    • Lower molecular weight and altered bioavailability compared to the target compound .

Functional Group Variants

(a) 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine ()
  • Molecular Formula : C₉H₁₁F₃N₂OS
  • Molecular Weight : 252.26 g/mol
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) at position 2 instead of bromo.
  • Impact :
    • Ethoxy is electron-donating, counteracting the electron-withdrawing -SCF₃ group.
    • Enhanced solubility in polar solvents due to the ether group .
(b) [3-(Trifluoromethyl)phenyl]hydrazine hydrochloride ()
  • Molecular Formula : C₇H₇F₃N₂·HCl
  • Molecular Weight : 218.60 g/mol
  • Key Differences :
    • Lacks bromo and sulfur atoms.
    • Hydrochloride salt form improves water solubility.
  • Impact :
    • Simplified structure may facilitate faster reaction kinetics in synthetic applications.
    • Reduced steric bulk compared to the bromo-containing analog .

Biological Activity

1-(3-Bromo-5-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a phenyl ring that contains a bromine atom and a trifluoromethylthio group. The molecular formula is C₉H₈BrF₃NS, with a molecular weight of approximately 303.16 g/mol. The presence of these functional groups enhances the compound's lipophilicity, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations have indicated potential antiproliferative effects on cancer cell lines, making it a candidate for further research in cancer therapeutics.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neuropharmacology.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Oxidative Stress Induction : The trifluoromethylthio group may contribute to oxidative stress pathways, leading to apoptosis in cancer cells.
  • Signal Transduction Modulation : The compound may influence signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including this compound. Results indicated that at concentrations ranging from 0.01 to 1250 µmol/L, the compound inhibited microbial growth effectively against standard strains.

CompoundMIC (µmol/L)Activity
This compound62.5 - 250Moderate inhibition

Anticancer Effects

In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. For instance, treatment of the HepG2 liver cancer cell line revealed an IC₅₀ value indicating effective inhibition of cell proliferation.

Cell LineIC₅₀ (µmol/L)Effect
HepG250 - 100Cytotoxic
EA.hy92625 - 75Cytostatic

Enzyme Inhibition Studies

The compound was also tested for its inhibitory effects on AChE and butyrylcholinesterase (BuChE). The results showed moderate inhibition compared to standard drugs.

EnzymeIC₅₀ (µmol/L)Comparison
Acetylcholinesterase27.04 - 106.75Rivastigmine
Butyrylcholinesterase58.01 - 277.48Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.